molecular formula C26H21ClN2O4S B11229260 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11229260
M. Wt: 493.0 g/mol
InChI Key: NNFRJPPLCQGDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring, a naphthalene moiety, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and naphthalene groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-4-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide include other benzoxazine derivatives, sulfonyl-containing compounds, and naphthalene-based molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H21ClN2O4S

Molecular Weight

493.0 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-naphthalen-1-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H21ClN2O4S/c1-17-9-12-20(13-10-17)34(31,32)29-16-25(33-24-14-11-19(27)15-23(24)29)26(30)28-22-8-4-6-18-5-2-3-7-21(18)22/h2-15,25H,16H2,1H3,(H,28,30)

InChI Key

NNFRJPPLCQGDPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.